10,11-Dihydrocarbamazepine

Descripción

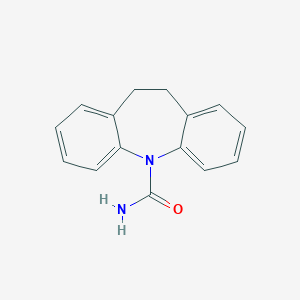

10,11-Dihydrocarbamazepine (DiCBZ) is a pharmacologically significant compound primarily recognized as the active metabolite of oxcarbazepine, an anticonvulsant drug. Oxcarbazepine undergoes rapid and nearly complete hepatic reduction to DiCBZ, which is thought to mediate its therapeutic effects in epilepsy management . Structurally, DiCBZ (C₁₅H₁₄N₂O; molecular weight 270.29) features a saturated 10,11-dihydro bond, distinguishing it from carbamazepine (CBZ), its parent compound . DiCBZ also serves as a critical internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying CBZ and its metabolites in biological and environmental samples .

Propiedades

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189151 | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3564-73-6 | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Las rutas sintéticas para 10,11-Dihidrocarbamazepina no están ampliamente documentadas, pero se obtiene principalmente como una impureza durante la síntesis de fármacos dibenzazepínicos. Los métodos de producción industrial específicamente dirigidos a 10,11-Dihidrocarbamazepina son limitados debido a su estado intermedio.

Análisis De Reacciones Químicas

10,11-Dihidrocarbamazepina puede sufrir diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están bien documentados, pero se necesita más investigación para explorar su reactividad. Los principales productos formados a partir de estas reacciones siguen siendo objeto de investigación.

Aplicaciones Científicas De Investigación

El compuesto encuentra aplicaciones en varios dominios científicos:

Medicina: Como metabolito activo de Oxcarbazepina, 10,11-Dihidrocarbamazepina juega un papel crucial en el manejo de la epilepsia. Los investigadores continúan explorando su potencial terapéutico y perfil de seguridad.

Biología: Las investigaciones sobre sus efectos en las vías neuronales y los canales iónicos contribuyen a nuestra comprensión de los mecanismos anticonvulsivos.

Mecanismo De Acción

El mecanismo preciso por el cual 10,11-Dihidrocarbamazepina ejerce sus efectos sigue siendo un área activa de investigación. Probablemente involucra interacciones con los canales de sodio dependientes de voltaje, similar a Oxcarbazepina. Se necesitan más estudios para dilucidar sus objetivos y vías moleculares.

Comparación Con Compuestos Similares

Carbamazepine (CBZ)

- Structure : CBZ (C₁₅H₁₂N₂O) contains an aromatic 10,11-double bond, whereas DiCBZ is saturated at this position.

- Metabolism: CBZ is metabolized to CBZ-10,11-epoxide (CBZ-EP), an active metabolite, and further to dihydrodiol derivatives (e.g., cis-10,11-dihydroxy-DiCBZ) .

Carbamazepine-10,11-Epoxide (CBZ-EP)

cis-10,11-Dihydroxy-10,11-Dihydrocarbamazepine

- Structure : This dihydrodiol derivative (C₁₅H₁₄N₂O₃) contains two hydroxyl groups at the 10,11-positions, enhancing its polarity compared to DiCBZ .

- Applications : Used in toxicity studies and regulatory filings (e.g., FDA ANDA) for carbamazepine formulations .

Analytical Performance Comparison

Metabolic and Environmental Pathways

- DiCBZ : Forms via oxcarbazepine reduction; stable in environmental matrices and detectable in wastewater at ng/L levels .

- CBZ-EP : Generated during CBZ ozonation; degrades into BQM/BQD (toxic quinazoline derivatives) .

- Transformation Products: DiCBZ is more resistant to UV treatment than CBZ, which breaks down into iminostilbene (TP 194) and acridine derivatives .

Toxicity Profiles

- BQM/BQD : Ozonation byproducts of CBZ with higher toxicity (LC₅₀ < 1 µM in zebrafish) compared to DiCBZ .

Actividad Biológica

10,11-Dihydrocarbamazepine is a significant metabolite of Oxcarbazepine, an antiepileptic drug primarily used for the treatment of partial seizures. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile. This article reviews its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 238.28 g/mol

- CAS Number : 3564-73-6

- Melting Point : 205-210 °C

- Boiling Point : 394.5 °C at 760 mmHg

- Density : 1.2 g/cm³

This compound exhibits anticonvulsant properties similar to its parent compound, Oxcarbazepine. It is believed to exert its effects through the modulation of voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excitability. This mechanism is critical for its efficacy in controlling seizures.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : Rapid conversion from Oxcarbazepine in the liver.

- Distribution : High protein binding (approximately 90%).

- Metabolism : Primarily metabolized by hepatic enzymes; it serves as a reference standard in liquid chromatography for measuring carbamazepine levels in plasma.

- Elimination : The half-life ranges from 9 to 35 hours depending on individual metabolic rates.

Anticonvulsant Efficacy

Research indicates that this compound possesses significant anticonvulsant efficacy. A study demonstrated that patients treated with Oxcarbazepine showed increased levels of this metabolite, correlating with improved seizure control .

Case Studies

-

Severe Carbamazepine Overdose :

A case report highlighted the role of this compound in a patient experiencing severe carbamazepine overdose. The metabolite's concentration peaked during treatment, suggesting its involvement in the pharmacodynamic response . -

Adverse Drug Reactions :

Another study explored the association between HLA-B alleles and carbamazepine-induced hypersensitivity reactions in Thai patients. The findings indicated that individuals with certain HLA-B alleles were at higher risk for severe cutaneous adverse reactions when treated with carbamazepine and its metabolites .

Comparative Analysis

| Property | This compound | Oxcarbazepine |

|---|---|---|

| Molecular Weight | 238.28 g/mol | 252.27 g/mol |

| Primary Use | Anticonvulsant | Antiepileptic |

| Metabolite of | Yes | N/A |

| Protein Binding | ~90% | ~95% |

| Half-Life | 9-35 hours | 8-12 hours |

Q & A

Q. What sampling strategies ensure representativeness in population pharmacokinetic studies?

- Methodological Answer : Use stratified random sampling based on covariates (e.g., renal function, CYP3A5 genotype). Calculate sample size via power analysis (α=0.05, β=0.2) to achieve target confidence intervals for clearance estimates. Apply central limit theorem assumptions for normality in log-transformed data .

Data Analysis and Reporting Guidelines

- For chromatographic data : Report resolution (Rs > 2.0), tailing factor (≤2.0), and LOD/LOQ (e.g., 0.1 ng/mL). Include raw chromatograms in supplementary materials .

- For pharmacokinetic modeling : Provide visual predictive checks (VPCs) and goodness-of-fit plots (obs vs. pred concentrations) .

- For metabolic studies : Include Michaelis-Menten plots with error bars representing SEM from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.